molecular formula C24H22BrN3O3 B11545615 2-Amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311334-30-2

2-Amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11545615
CAS No.: 311334-30-2
M. Wt: 480.4 g/mol
InChI Key: HKBVQVRWSRAACQ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethoxyphenyl group, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzaldehyde, 3,4-dimethoxybenzaldehyde, and ethyl cyanoacetate in the presence of ammonium acetate and a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of substituted hexahydroquinoline compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1-(4-fluorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1-(4-methylphenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-Amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and bioactivity compared to similar compounds with different substituents.

Properties

CAS No.

311334-30-2

Molecular Formula

C24H22BrN3O3

Molecular Weight

480.4 g/mol

IUPAC Name

2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H22BrN3O3/c1-30-20-11-6-14(12-21(20)31-2)22-17(13-26)24(27)28(16-9-7-15(25)8-10-16)18-4-3-5-19(29)23(18)22/h6-12,22H,3-5,27H2,1-2H3

InChI Key

HKBVQVRWSRAACQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Br)N)C#N)OC

Origin of Product

United States

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